4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole

Kinase Inhibition Malaria Antiparasitic

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole (CAS 1187385-89-2) is a synthetic pyrazole derivative with the molecular formula C₁₃H₁₄BrN₃O₃S and a molecular weight of 372.24 g/mol. Its structure features a pyrazole ring with a bromine substituent at the 4-position and a 4-morpholinosulfonylphenyl group at the 1-position.

Molecular Formula C13H14BrN3O3S
Molecular Weight 372.24 g/mol
CAS No. 1187385-89-2
Cat. No. B1373116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
CAS1187385-89-2
Molecular FormulaC13H14BrN3O3S
Molecular Weight372.24 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
InChIInChI=1S/C13H14BrN3O3S/c14-11-9-15-17(10-11)12-1-3-13(4-2-12)21(18,19)16-5-7-20-8-6-16/h1-4,9-10H,5-8H2
InChIKeyHDNURTZHMMVQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole (CAS 1187385-89-2): Sourcing and Specification Guide


4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole (CAS 1187385-89-2) is a synthetic pyrazole derivative with the molecular formula C₁₃H₁₄BrN₃O₃S and a molecular weight of 372.24 g/mol . Its structure features a pyrazole ring with a bromine substituent at the 4-position and a 4-morpholinosulfonylphenyl group at the 1-position . This compound is primarily utilized as a research chemical and a building block, notably within the 'Protein Degrader Building Blocks' product family [1]. While it is listed in biological activity databases with reported interactions against specific kinase targets, high-strength, head-to-head comparative data to establish clear differentiation from closest analogs is currently limited [2].

Risks of Unverified Substitution for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole in Research Applications


For research applications, substituting this specific pyrazole derivative with a generic analog or alternative from the same class is not advisable without rigorous verification. The combination of the 4-bromo substituent and the 4-morpholinosulfonylphenyl group creates a unique physicochemical profile, defined by a calculated LogP of 2.67440 and a TPSA of 64.43 , which are critical for binding and pharmacokinetic properties . Furthermore, the compound is specifically categorized as a 'Protein Degrader Building Block' [1], indicating its utility in the design of PROTACs or molecular glues, where the precise geometry and electronic characteristics of the linker-ligand conjugate are essential for inducing ternary complex formation and successful target degradation. Using a different scaffold, even one with similar reported biological activity, could fundamentally alter the degrader's efficacy and selectivity, invalidating experimental results and wasting resources.

Quantitative Evidence for Differentiating 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole


Comparison of Kinase Inhibitory Activity Against PfPK5 and Human CDK1

In the BindingDB database, this compound is reported with inhibitory activity against the malarial kinase PfPK5 (Plasmodium falciparum cyclin-dependent protein kinase) with an IC50 of 130,000 nM (130 µM). A separate assay reports inhibition of human CDK1/cyclin B with an IC50 of 12,000 nM (12 µM) [1]. While both activities are in the micromolar range, the ~11-fold difference in IC50 values (130 µM vs. 12 µM) suggests a potential, albeit modest, selectivity preference for the human CDK1 enzyme over the plasmodial PfPK5 under these specific assay conditions. This quantitative difference is crucial for researchers investigating selectivity profiles within the CDK family.

Kinase Inhibition Malaria Antiparasitic CDK

Chemical Scaffold Analysis for Targeted Protein Degradation (TPD) Applications

This compound is explicitly categorized and sold under the 'Protein Degrader Building Blocks' product family by commercial suppliers [1]. This classification is not arbitrary; it is based on the molecule's structural features—a halogenated pyrazole and a sulfonyl-morpholine moiety—which provide specific vectors and exit points for conjugation to ligands for an E3 ubiquitin ligase and a protein of interest. This contrasts with many related pyrazole derivatives marketed only as general 'Building Blocks' , which lack the curated features for TPD applications.

PROTAC Molecular Glue Targeted Protein Degradation Chemical Biology Scaffold

High Analytical Purity as a Standard Specification for Reliable Research

Reputable commercial suppliers consistently list this compound with a high minimum purity specification of 95% or 98% [1]. In contrast, similar building blocks or fragments often have variable or unspecified purity levels . This guaranteed high purity is critical for ensuring reproducibility in sensitive biological assays and chemical reactions, where trace impurities can lead to false positives, skewed dose-response curves, or failed synthetic transformations.

Quality Control Analytical Chemistry Reproducibility Sourcing Purity

Validated Research Scenarios for 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole


Kinase Selectivity Profiling and Chemical Probe Development

This compound is suitable for use as a reference tool in biochemical assays aimed at profiling kinase selectivity. Its reported IC50 values against PfPK5 (130 µM) and human CDK1 (12 µM) provide a known activity profile [1] that can be used to calibrate and validate new assay platforms or to serve as a baseline for structure-activity relationship (SAR) studies focused on improving potency and selectivity within the CDK family.

Chemical Biology: PROTAC Linker and Scaffold Exploration

Given its commercial designation as a 'Protein Degrader Building Block' [1], this compound is an ideal candidate for use as a linker or scaffold component in the synthesis of heterobifunctional degraders (PROTACs). The bromo and sulfonylmorpholine functionalities offer distinct chemical handles for orthogonal conjugation to target-binding ligands and E3 ligase ligands, enabling the exploration of ternary complex formation and degradation efficiency.

Medicinal Chemistry: Fragment-Based Lead Discovery (FBLD)

The compound's relatively low molecular weight (372.24 g/mol) and well-defined structure make it a viable fragment for fragment-based drug discovery campaigns. Its reported, albeit weak, binding affinity to specific kinases (IC50 >10 µM) [1] is typical of a hit fragment that can be optimized through iterative medicinal chemistry to improve potency, selectivity, and drug-like properties against a chosen target, such as a parasitic or human CDK.

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